RO5256390

Overview

Description

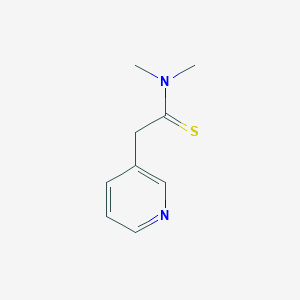

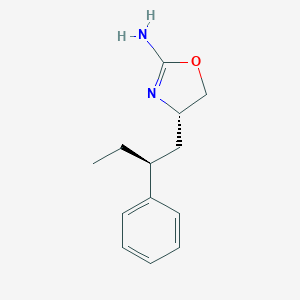

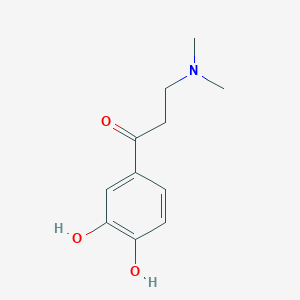

RO5256390 is a compound developed by Hoffmann-La Roche, known for its role as an agonist for the trace amine-associated receptor 1 (TAAR1). This receptor is a highly conserved G-protein-coupled receptor (GPCR) that binds endogenous trace amines. This compound has shown potential in reducing compulsive and binge-like eating behaviors in animal models, making it a candidate for treating disorders such as binge eating disorder .

Mechanism of Action

Target of Action

RO5256390, also known as (S)-4-((S)-2-Phenylbutyl)-4,5-dihydrooxazol-2-amine, primarily targets the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a member of the G-protein coupled receptor (GPCR) family and is widely distributed across the brain and gastrointestinal system . It plays a crucial role in a variety of neuronal processes .

Mode of Action

This compound acts as an agonist for TAAR1 . Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of this compound, it binds to TAAR1 and activates the receptor . This activation leads to a series of intracellular events and changes .

Biochemical Pathways

The activation of TAAR1 by this compound influences several neuropsychiatric disorders, including schizophrenia, depression, drug addiction, attention deficit hyperactive disorder (ADHD), and metabolic disorders . The compound’s interaction with TAAR1 triggers signaling pathways through G protein subtypes . These pathways have downstream effects that modulate neuronal processes and potentially influence the symptoms and progression of these disorders .

Pharmacokinetics

As a general principle, the pharmacokinetics of a drug determines the onset, duration, and intensity of its effect . Factors such as renal function, genetic makeup, sex, and age can influence these parameters .

Result of Action

The activation of TAAR1 by this compound has been shown to block compulsive, binge-like eating behavior in rats . This suggests that this compound may have potential therapeutic applications in the treatment of disorders characterized by such behaviors .

Biochemical Analysis

Biochemical Properties

RO5256390 interacts with the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that is widely distributed across the brain and gastrointestinal system . The compound binds to TAAR1 in a pocket near the extracellular region of the receptor, commonly termed the orthosteric binding pocket . This interaction activates TAAR1 signaling pathways through G protein subtypes .

Cellular Effects

In cellular models, this compound has been shown to block compulsive, binge-like eating in rats responding to a highly palatable sugary diet . This suggests that this compound can modulate cellular responses to certain stimuli, potentially influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TAAR1 receptor. Structural analysis reveals that this compound binds to TAAR1 mainly through polar interactions . This binding activates the receptor, leading to a cascade of intracellular events that modulate monoaminergic neurotransmission .

Dosage Effects in Animal Models

In animal models, this compound has been shown to block binge-like eating in rats The specific dosage effects of this compound in animal models have not been extensively studied

Metabolic Pathways

As a TAAR1 agonist, it is likely that it interacts with enzymes or cofactors involved in monoaminergic neurotransmission .

Transport and Distribution

Given its role as a TAAR1 agonist, it is likely that it interacts with transporters or binding proteins that modulate the localization or accumulation of this receptor .

Subcellular Localization

Given its role as a TAAR1 agonist, it is likely that it localizes to the same compartments or organelles as this receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

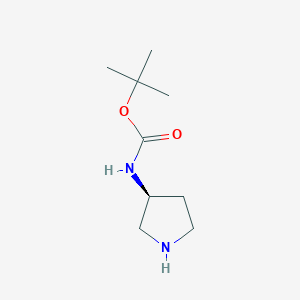

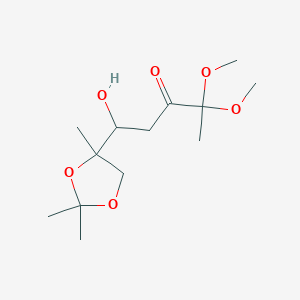

The synthesis of RO5256390 involves several steps, starting with the preparation of the oxazoline ring. The key intermediate, (S)-4-((S)-2-phenylbutyl)-4,5-dihydro-oxazol-2-ylamine, is synthesized through a series of reactions involving the formation of the oxazoline ring and subsequent functionalization.

Formation of the Oxazoline Ring: The initial step involves the cyclization of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the oxazoline ring.

Functionalization: The oxazoline ring is then functionalized by introducing the phenylbutyl group through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

RO5256390 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The phenylbutyl group can be substituted with other functional groups to create derivatives of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

RO5256390 has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the behavior of TAAR1 agonists and their interactions with other molecules.

Biology: The compound is used to investigate the role of TAAR1 in various biological processes, including neurotransmission and behavior.

Medicine: this compound is being explored as a potential treatment for binge eating disorder and other conditions related to compulsive behavior.

Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

RO5256390 is unique in its high selectivity and potency as a TAAR1 agonist. Similar compounds include:

RO5166017: Another TAAR1 agonist with similar properties but different pharmacokinetic profiles.

RO5073012: A compound with comparable effects on TAAR1 but varying in its chemical structure and binding affinity.

The uniqueness of this compound lies in its specific interactions with TAAR1, which have been shown to effectively reduce compulsive behaviors in animal models .

Properties

IUPAC Name |

(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDKFUBXESWHSL-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine (RO5256390)?

A1: this compound acts as a selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1). [] This receptor, when activated, modulates dopaminergic and glutamatergic signaling in the brain. []

Q2: How does this compound impact alcohol consumption in animal models?

A2: Studies in mice have shown that administration of this compound can transiently reduce alcohol consumption, particularly in mice with a high preference for alcohol. [, ] This effect appears to be linked to a reduction in alcohol preference and motivation for alcohol seeking. [, ]

Q3: Beyond alcohol abuse, what other potential therapeutic applications are being explored for this compound?

A3: Research suggests that this compound may hold promise in addressing cognitive dysfunction in Alzheimer's disease. It has been observed to promote the membrane insertion of NMDA receptors in cortical cells, potentially counteracting the negative effects of β-amyloid peptide (Aβ) on glutamatergic transmission and cognitive function. [, ] Additionally, this compound has shown potential in reducing compulsive, binge-like eating behaviors in animal models. []

Q4: Has this compound demonstrated efficacy in addressing drug addiction in preclinical studies?

A4: Preclinical studies have shown promising results with this compound in the context of cocaine addiction. Activation of TAAR1 by this compound has been linked to the prevention of relapse to cocaine-seeking behavior in animal models. []

Q5: What is known about the structure-activity relationship (SAR) of the 2-Aminooxazoline class, to which this compound belongs?

A5: Starting from a known adrenergic compound, structural modifications led to the discovery of 2-Aminooxazolines as potent and selective TAAR1 ligands. This highlights the importance of specific structural features within this class for TAAR1 activity. []

Q6: What is the significance of this compound's ability to penetrate the blood-brain barrier (BBB)?

A6: The ability of this compound to effectively cross the BBB is crucial for its therapeutic potential in central nervous system (CNS) disorders. This property allows the compound to reach its target, TAAR1, which is primarily located in the brain. []

Q7: What are the potential implications of TAAR1's interaction with the dopamine D2 receptor in the context of drug addiction?

A7: The interaction between TAAR1 and the dopamine D2 receptor is thought to play a significant role in the neurochemical effects of cocaine. [] This interaction may present a novel target for developing therapies for substance use disorders.

Q8: Are there any known instances of TAAR1 involvement in immune responses?

A8: Research has indicated that TAAR1 can influence immune responses. Specifically, TAAR1 has been found to regulate the secretion of tumor necrosis factor (TNF) from peripheral macrophages, suggesting a potential role in inflammatory processes. []

Q9: Are there any notable historical milestones or breakthroughs in the research of TAAR1 and its ligands?

A9: While a comprehensive historical account is beyond the scope of this Q&A, the identification of TAAR1 as a G protein-coupled receptor and the subsequent discovery of its role in modulating monoamine neurotransmission represent major milestones in the field. These findings paved the way for the development of selective ligands like this compound and the exploration of their therapeutic potential in various neurological and psychiatric disorders. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)